1-([1,1'-Biphenyl]-4-yl)pentan-1-one

Catalog No.
S675019
CAS No.
42916-73-4
M.F
C17H18O
M. Wt
238.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-([1,1'-Biphenyl]-4-yl)pentan-1-one

CAS Number

42916-73-4

Product Name

1-([1,1'-Biphenyl]-4-yl)pentan-1-one

IUPAC Name

1-(4-phenylphenyl)pentan-1-one

Molecular Formula

C17H18O

Molecular Weight

238.32 g/mol

InChI

InChI=1S/C17H18O/c1-2-3-9-17(18)16-12-10-15(11-13-16)14-7-5-4-6-8-14/h4-8,10-13H,2-3,9H2,1H3

InChI Key

JXQDHVJDFYUJOK-UHFFFAOYSA-N

SMILES

CCCCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2

Canonical SMILES

CCCCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2

1-([1,1'-Biphenyl]-4-yl)pentan-1-one, also known as 4-Phenyl-4-pentanone, is an organic compound with the molecular formula C17H18O. This compound belongs to the ketone family, characterized by a carbonyl group (C=O) bonded to a biphenyl structure and a pentyl chain. Its structure features a biphenyl moiety at one end and a pentanone group, which contributes to its unique chemical properties and potential applications in various fields of research and industry.

  • Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The carbonyl group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The biphenyl moiety allows for electrophilic aromatic substitution reactions, enabling the introduction of substituents like halogens or nitro groups.

Research indicates that 1-([1,1'-Biphenyl]-4-yl)pentan-1-one has potential biological activities. It has been studied for its antimicrobial and anticancer properties, making it a candidate for further exploration in medicinal chemistry. The compound's interactions with biological macromolecules may influence their functions, suggesting possible therapeutic applications .

The synthesis of 1-([1,1'-Biphenyl]-4-yl)pentan-1-one can be achieved through several methods:

  • Friedel-Crafts Acylation: A common approach involves the Friedel-Crafts acylation of biphenyl with pentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction typically occurs under anhydrous conditions with careful temperature control to optimize yields.
  • Alternative Methods: Other synthetic routes may include catalytic hydrogenation of biphenyl derivatives or modifications involving different acyl chlorides .

The compound has diverse applications across various fields:

  • Chemistry: It serves as a building block in organic synthesis for creating complex molecules and materials.
  • Biology: Investigated for potential antimicrobial and anticancer properties, it may contribute to drug discovery efforts.
  • Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials .

The mechanism of action for 1-([1,1'-Biphenyl]-4-yl)pentan-1-one involves interactions with specific molecular targets. The carbonyl group can form hydrogen bonds with biological macromolecules, while the biphenyl structure may engage with hydrophobic pockets in proteins. These interactions could significantly influence protein activity and function depending on the context of use .

Several compounds share structural similarities with 1-([1,1'-Biphenyl]-4-yl)pentan-1-one:

Compound NameStructure FeaturesUniqueness
1-Phenyl-1-pentanoneLacks biphenyl moietySimpler structure without additional aromatic complexity
BiphenylNo carbonyl or pentyl groupsPurely aromatic compound without ketone functionality
ValerophenoneSimilar structure but contains only a single phenyl ringLacks the biphenyl structure that imparts unique properties

The uniqueness of 1-([1,1'-Biphenyl]-4-yl)pentan-1-one lies in its combination of the biphenyl structure and the pentanone moiety. This combination results in distinct chemical and physical properties that make it valuable for specific applications in research and industry .

XLogP3

4.9

Other CAS

42916-73-4

General Manufacturing Information

1-Pentanone, 1-[1,1'-biphenyl]-4-yl-: INACTIVE

Dates

Last modified: 08-15-2023

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